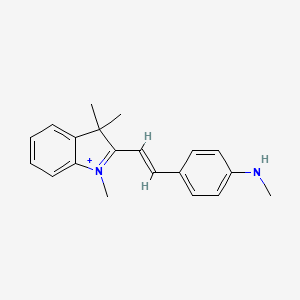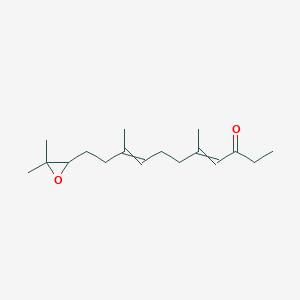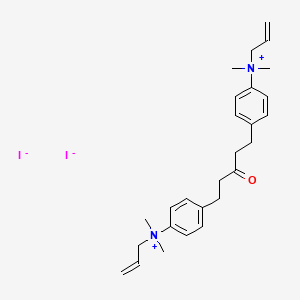
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate is a chemical compound known for its unique structure and properties It is a derivative of benzenecarboperoxoate, featuring a 2,4,4-trimethylpentan-2-yl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate typically involves the reaction of benzenecarboperoxoic acid with 2,4,4-trimethylpentan-2-ol under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzenecarboperoxoate derivatives.
Reduction: Reduction reactions can convert the compound into benzenecarboperoxoate alcohols.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Scientific Research Applications
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form reactive intermediates that modify the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate: Known for its unique structure and reactivity.
This compound derivatives: These compounds share similar structural features but differ in their functional groups and reactivity.
Benzenecarboperoxoate analogs: Compounds with similar core structures but different substituents on the benzene ring.
Uniqueness
This compound stands out due to its specific combination of the 2,4,4-trimethylpentan-2-yl group and the benzenecarboperoxoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
42926-50-1 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2,4,4-trimethylpentan-2-yl benzenecarboperoxoate |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)11-15(4,5)18-17-13(16)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
InChI Key |
IJOHRMCEDZASLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)OOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)


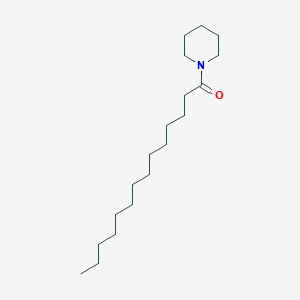

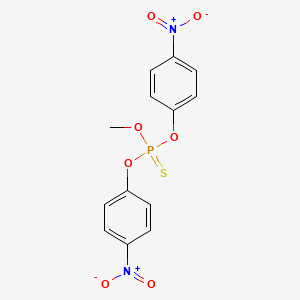
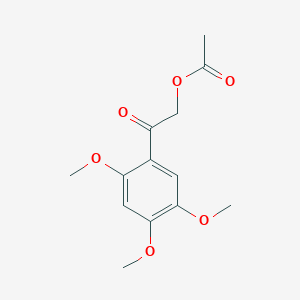
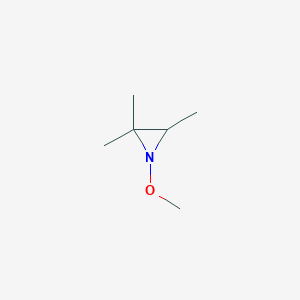


![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
